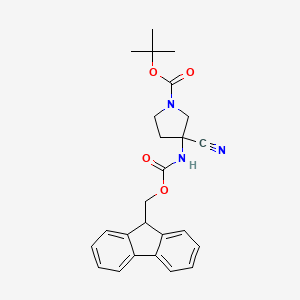
Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a cyanopyrrolidine moiety. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with the Fmoc group, followed by the introduction of the cyanopyrrolidine moiety. The tert-butyl group is then introduced to protect the carboxyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the multiple steps required for its synthesis. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and large-scale production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyanopyrrolidine moiety.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Bases: Such as piperidine or triethylamine for Fmoc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate involves its ability to act as a protecting group for amino acids and peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The tert-butyl group protects the carboxyl group, allowing for selective reactions at other sites. The cyanopyrrolidine moiety can interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2R,3S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-3-hydroxybutanoate
- N-[(9H-Fluoren-9-yl)methoxy)carbonyl]-S-(tert-butyl)-L-cysteine
- 1-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Uniqueness
What sets Tert-butyl 3-(((9H-fluoren-9-YL)methoxy)carbonylamino)-3-cyanopyrrolidine-1-carboxylate apart is its combination of protecting groups and the cyanopyrrolidine moiety, which provides unique reactivity and stability. This makes it particularly valuable in complex organic synthesis and peptide chemistry.
Propriétés
Formule moléculaire |
C25H27N3O4 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
tert-butyl 3-cyano-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C25H27N3O4/c1-24(2,3)32-23(30)28-13-12-25(15-26,16-28)27-22(29)31-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21H,12-14,16H2,1-3H3,(H,27,29) |
Clé InChI |
DXYKVDFYZLEPRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione](/img/structure/B12851167.png)
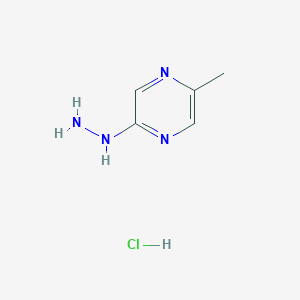
![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
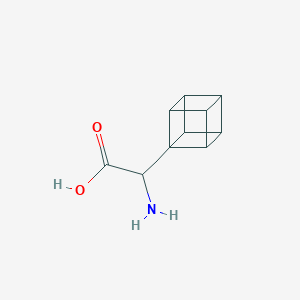
![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
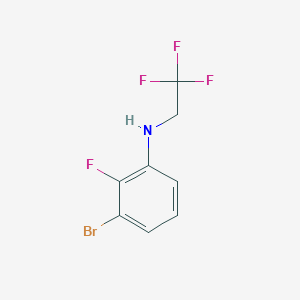
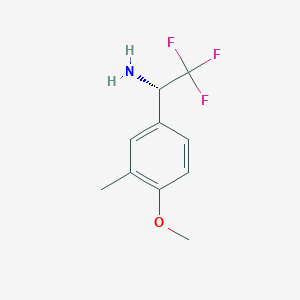
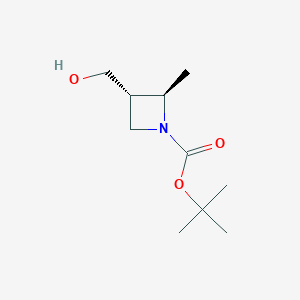
![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)
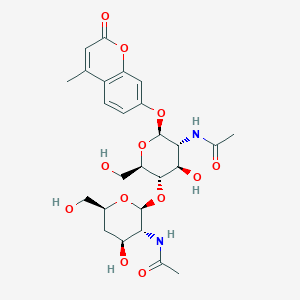
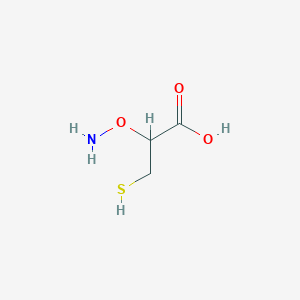
![6-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B12851238.png)

